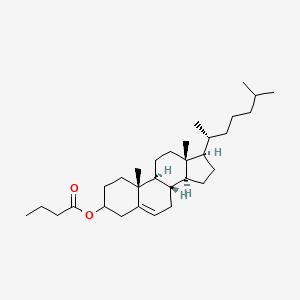

3-(Butyryloxy)cholest-5-ene

Description

Structure

3D Structure

Properties

CAS No. |

137036-79-4 |

|---|---|

Molecular Formula |

C31H52O2 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1 |

InChI Key |

CKDZWMVGDHGMFR-NRDBOTLNSA-N |

Isomeric SMILES |

CCCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Biochemical Synthesis and Anabolic Pathways of 3 Butyryloxy Cholest 5 Ene

Enzymatic Esterification of Cholesterol to Form Cholesteryl Esters

The conversion of free cholesterol into its storage and transport form, cholesteryl esters, is a critical biological process. This esterification is catalyzed by two main enzymes, each functioning in a different biological compartment. The product, 3-(Butyryloxy)cholest-5-ene, is formed when the acyl group transferred to cholesterol is a butyryl group.

Role of Acyl-CoA: Cholesterol Acyltransferase (ACAT) in Intracellular Synthesis

Within the cell, the esterification of cholesterol is primarily catalyzed by Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme located in the endoplasmic reticulum. wikipedia.org ACAT facilitates the reaction between an acyl-CoA molecule, such as butyryl-CoA, and cholesterol to form a cholesteryl ester. wikipedia.orgnih.gov This process is vital for preventing the accumulation of toxic levels of free cholesterol within cellular membranes and for storing cholesterol in the form of cytoplasmic lipid droplets. wikipedia.orgpnas.org

In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, exist. patsnap.com ACAT1 is found ubiquitously in various tissues, including macrophages and steroidogenic tissues, where it plays a major role in cellular cholesterol homeostasis. nih.govpatsnap.com ACAT2 is predominantly located in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins like Very Low-Density Lipoproteins (VLDL). nih.govpatsnap.com The esterification of cholesterol by ACAT in macrophages is a key step in the formation of foam cells, which are characteristic of atherosclerotic lesions. pnas.org

| Feature | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Lecithin-Cholesterol Acyltransferase (LCAT) |

| Location | Intracellular (Endoplasmic Reticulum) wikipedia.org | Plasma (associated with HDL and LDL) wikipedia.org |

| Function | Cholesterol storage, protection from free cholesterol toxicity wikipedia.orgpnas.org | Reverse cholesterol transport, HDL maturation nih.gove-enm.org |

| Acyl Donor | Fatty Acyl-CoA (e.g., Butyryl-CoA) nih.gov | Phosphatidylcholine (Lecithin) nih.govbiovendor.com |

| Isoforms | ACAT1 (ubiquitous) and ACAT2 (liver, intestine) patsnap.com | α-LCAT and β-LCAT wikipedia.org |

| Biological Role | Formation of lipid droplets, foam cell formation wikipedia.orgpnas.org | Esterification of cholesterol on lipoproteins biovendor.comkoreamed.org |

Contribution of Lecithin-Cholesterol Acyltransferase (LCAT) in Plasma

In the bloodstream, the esterification of cholesterol is mediated by Lecithin-Cholesterol Acyltransferase (LCAT). wikipedia.orgbiovendor.com This enzyme is associated with lipoprotein particles, primarily High-Density Lipoprotein (HDL) and to a lesser extent, Low-Density Lipoprotein (LDL). wikipedia.org LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. nih.govbiovendor.com

This reaction is a cornerstone of the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion. nih.gov By converting cholesterol to the more hydrophobic cholesteryl ester, LCAT facilitates the sequestration of these esters into the core of the HDL particle. wikipedia.org This process transforms nascent, discoidal HDL into mature, spherical HDL particles and creates a concentration gradient that promotes the continued efflux of cholesterol from cells to HDL. nih.gove-enm.org

Biosynthesis of the Butyryl Moiety

The butyryl group required for the synthesis of this compound is derived from butyrate (B1204436), a short-chain fatty acid. Butyrate is first activated to its CoA thioester, butyryl-CoA, before it can be used by ACAT. The production of butyrate and its subsequent activation occurs through distinct pathways in microorganisms and mammals.

Microbial Fermentation Pathways Leading to Butyrate Production

In the human colon, a diverse community of anaerobic bacteria produces significant amounts of butyrate through the fermentation of dietary fibers. researchgate.netnih.gov The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to butyryl-CoA. nih.gov

The final conversion of butyryl-CoA to butyrate is primarily accomplished via two main enzymatic routes:

Butyryl-CoA:acetate (B1210297) CoA-transferase (BCoAT): This is the predominant pathway in the human gut. nih.govbiorxiv.org The enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. researchgate.netbiorxiv.org

Butyrate Kinase: In this two-step pathway, butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase. Subsequently, butyrate kinase catalyzes the transfer of the phosphate (B84403) group to ADP, producing butyrate and ATP. nih.gov This pathway is less common among human colonic bacteria. nih.gov

| Pathway | Key Enzyme(s) | Description | Predominance |

| Acetate CoA-Transferase | Butyryl-CoA:acetate CoA-transferase (BCoAT) mdpi.com | Transfers CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. researchgate.net | Dominant pathway in the human colon. nih.gov |

| Kinase Pathway | Phosphotransbutyrylase, Butyrate Kinase nih.gov | Converts butyryl-CoA to butyryl-phosphate, then to butyrate, generating ATP. nih.gov | Less common in human colonic bacteria. nih.gov |

| Lysine Fermentation | Various | Butyrate is generated from the fermentation of the amino acid lysine. researchgate.net | Contributes to the overall butyrate pool. |

| Glutarate Pathway | Various | All pathways converge at the reduction of crotonyl-CoA to butyryl-CoA. researchgate.net | A known pathway for butyrate production. |

Mammalian Metabolic Routes for Butyryl-CoA Generation

In mammals, butyryl-CoA is generated endogenously primarily within the mitochondria. researchgate.netbabraham.ac.uk The main pathway is the β-oxidation of fatty acids, where butyryl-CoA is an intermediate in the breakdown of longer-chain fatty acids. babraham.ac.ukresearchgate.net It can also be produced as an intermediate during mitochondrial fatty acid synthesis. researchgate.netcapes.gov.br

Furthermore, butyrate obtained from the diet or absorbed from the gut can be activated to butyryl-CoA in mammalian cells. This activation is catalyzed by acyl-CoA synthetase short-chain family members (ACSS). researchgate.net This allows host cells, particularly colonocytes, to utilize microbially-produced butyrate as a primary energy source and as a substrate for anabolic processes, including the potential synthesis of cholesteryl esters. nih.govmdpi.com

| Pathway | Cellular Location | Description | Key Substrates/Intermediates |

| Fatty Acid β-Oxidation | Mitochondria | Breakdown of long-chain fatty acids generates butyryl-CoA as an intermediate. babraham.ac.ukresearchgate.net | Fatty acids |

| Mitochondrial Fatty Acid Synthesis | Mitochondria | Butyryl-CoA is an intermediate in the de novo synthesis of fatty acids within the mitochondria. researchgate.netcapes.gov.br | Acetyl-CoA, Malonyl-CoA |

| Valine Catabolism | Mitochondria | The breakdown of the branched-chain amino acid valine produces isobutyryl-CoA, an isomer of butyryl-CoA. researchgate.net | Valine |

| Activation of Exogenous Butyrate | Cytosol, Mitochondria | Butyrate from the diet or gut microbiota is converted to butyryl-CoA. researchgate.net | Butyrate, ATP, CoA |

Metabolism and Catabolism of 3 Butyryloxy Cholest 5 Ene

Enzymatic Hydrolysis of the Butyryl Ester Linkage

The initial and rate-limiting step in the metabolism of 3-(Butyryloxy)cholest-5-ene is the hydrolysis of its butyryl ester linkage, a reaction catalyzed by various esterases. This process releases free cholesterol and butyric acid, making them available for subsequent metabolic pathways.

Mechanism and Substrate Specificity of Cholesterol Esterase (CEase) Activity

Cholesterol esterase (CEase), also known as carboxyl ester lipase (B570770), is a key enzyme in the hydrolysis of cholesteryl esters. microbialtec.com CEase exhibits broad substrate specificity, acting on esters of sterols and long-chain fatty acids. microbialtec.com The hydrolysis of water-insoluble long-chain fatty acid esters by CEase requires activation by bile salts. microbialtec.comthomassci.comavantorsciences.comscientificlabs.co.uk However, for water-soluble esters of short-chain fatty acids, such as the butyryl ester of this compound, this activation by bile salts is not necessary. microbialtec.comthomassci.comavantorsciences.comscientificlabs.co.uk

Studies on rat liver microsomal esterase have shown a preference for hydrolyzing short-chain cholesteryl esters. In one study, cholesteryl acetate (B1210297) was hydrolyzed much faster than cholesteryl butyrate (B1204436), which in turn was hydrolyzed considerably faster than cholesteryl linoleate. oup.com This indicates a clear substrate preference of CEase for shorter acyl chains.

Influence of Bile Salts on CEase-Mediated Hydrolysis of Short-Chain Esters

As previously mentioned, the hydrolysis of water-soluble short-chain cholesteryl esters like this compound by CEase does not necessitate the presence of bile salts for activation. microbialtec.comthomassci.comavantorsciences.comscientificlabs.co.uk This is in contrast to the hydrolysis of long-chain cholesteryl esters, which is significantly enhanced by bile salts. microbialtec.comthomassci.comavantorsciences.comscientificlabs.co.uk While bile salts are crucial for the emulsification and solubilization of long-chain esters, making them accessible to the enzyme's active site, the higher water solubility of short-chain esters like cholesteryl butyrate allows for their hydrolysis in the absence of these activators. tandfonline.com

Influence of Acyl Chain Length on CEase Activity and Bile Salt Requirement

| Cholesteryl Ester Type | Relative Hydrolysis Rate by CEase | Bile Salt Requirement for Activation |

|---|---|---|

| Short-Chain (e.g., Butyrate) | High | Not Required |

| Long-Chain (e.g., Oleate, Linoleate) | Low | Required |

Identification and Characterization of Other Esterases Catalyzing Butyryl Ester Hydrolysis

Besides the well-characterized pancreatic cholesterol esterase, other esterases contribute to the hydrolysis of short-chain cholesteryl esters. Research on lymphoid cell lines has identified three distinct cholesterol esterases with different pH optima and substrate specificities. nih.gov One of these enzymes, active at a pH of 8.0, demonstrated specificity for short-chain derivatives, including cholesteryl acetate and cholesteryl butyrate. nih.gov Another esterase, with optimal activity at pH 6.0, showed a broader specificity but still exhibited maximum activity on cholesteryl acetate and butyrate. nih.gov

Hormone-sensitive lipase (HSL), also known as cholesteryl ester hydrolase, is another significant enzyme involved in the breakdown of cholesteryl esters. wikipedia.orgresearchgate.net HSL is an intracellular neutral lipase capable of hydrolyzing a variety of esters, including triacylglycerols, diacylglycerols, and cholesteryl esters. researchgate.net While it has a higher affinity for diglycerides, it plays a crucial role in mobilizing cholesterol from stored cholesteryl esters for steroid hormone production and other cellular needs. wikipedia.org Butyrate has been shown to up-regulate the gene expression of HSL in adipose tissue. tandfonline.com

Intracellular Processing and Mobilization from Lipid Droplets

Following their formation, cholesteryl esters, including this compound, are stored in intracellular organelles called lipid droplets. wikipedia.orgmdpi.com These droplets serve as reservoirs of neutral lipids. wikipedia.org The mobilization of cholesterol from these stores requires the hydrolysis of the cholesteryl esters.

The hydrolysis of cholesteryl esters within lipid droplets is a critical step for releasing free cholesterol, which can then be used for various cellular functions or effluxed from the cell. nih.gov This process is primarily catalyzed by neutral cholesteryl ester hydrolases, such as HSL. wikipedia.orgnih.gov The free cholesterol released from the lipid droplet surface can then be transported to other cellular compartments, such as the endoplasmic reticulum or the plasma membrane. researchgate.net Studies have shown that butyrate can regulate lipid metabolism, in part by influencing the expression of enzymes like HSL. tandfonline.com

Systemic Transport Mechanisms and Lipoprotein Association

The products of this compound hydrolysis, cholesterol and butyric acid, as well as any intact ester that may be absorbed, are transported in the bloodstream via lipoproteins.

Incorporation into Very-Low-Density Lipoproteins (VLDL) for Hepatic Export

The liver plays a central role in lipid metabolism and is the primary site for the synthesis of very-low-density lipoproteins (VLDL). ahajournals.orgnih.govnih.gov VLDL particles are assembled in the endoplasmic reticulum of hepatocytes and are composed of a core of triglycerides and cholesteryl esters, surrounded by a monolayer of phospholipids (B1166683), free cholesterol, and apolipoproteins, most notably apolipoprotein B-100 (ApoB). nih.govuky.edu

The cholesteryl esters incorporated into the core of VLDL are synthesized within the hepatocyte. ahajournals.org While the direct incorporation of absorbed this compound into nascent VLDL is not explicitly documented, it is plausible that the butyrate moiety could be utilized for fatty acid synthesis, and the cholesterol backbone could be re-esterified with other fatty acids before being packaged into VLDL. The availability of cholesteryl esters is a crucial factor in the assembly and secretion of VLDL particles. nih.gov Studies have shown that a reduction in hepatic cholesterol content can lead to decreased incorporation of cholesteryl esters into nascent VLDL particles. ahajournals.org

Exchange and Transfer Mediated by Cholesteryl Ester Transfer Protein (CETP)

The metabolism of cholesteryl esters, including this compound, is intrinsically linked to the dynamics of lipoprotein transport in the plasma. A key protein in this process is the Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein (B1211001) that facilitates the transport of neutral lipids, such as cholesteryl esters and triglycerides, among lipoproteins. ahajournals.org While direct experimental data on the specific transfer of this compound by CETP is not extensively detailed in publicly available scientific literature, its role can be inferred from the well-established mechanism of CETP action on cholesteryl esters in general.

CETP facilitates the heteroexchange of lipids by collecting triglycerides from very-low-density lipoproteins (VLDL) or chylomicrons and exchanging them for cholesteryl esters from high-density lipoproteins (HDL), and vice versa. ahajournals.org This process is a critical component of reverse cholesterol transport, the pathway that moves excess cholesterol from peripheral tissues back to the liver for excretion. nih.gov In humans, CETP-mediated transfer is a major route for the delivery of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins like VLDL and low-density lipoproteins (LDL). nih.gov

As this compound is a cholesteryl ester, it is presumed to be a substrate for CETP. The protein acts as a shuttle, moving cholesteryl esters from HDL particles, where they are primarily formed by the action of lecithin-cholesterol acyltransferase (LCAT), to VLDL and LDL. ahajournals.org This exchange alters the lipid composition of these lipoproteins. The transfer of cholesteryl esters to triglyceride-rich lipoproteins like VLDL is a crucial step in their maturation into LDL particles. google.com

The specific affinity and transfer rate of different cholesteryl esters by CETP can be influenced by the nature of the fatty acyl chain. However, studies on CETP substrate specificity have historically focused more on the distinction between cholesteryl esters as a class versus triglycerides, rather than differentiating between individual cholesteryl ester species based on their fatty acid component. nih.govnih.gov Human CETP generally shows a preference for cholesteryl esters over triglycerides. nih.gov The presence of non-esterified fatty acids in the plasma can also modulate CETP activity, potentially by altering the surface of lipoproteins and enhancing the binding of CETP. ahajournals.org

In hypertriglyceridemic states, the increased concentration of VLDL particles makes them preferential acceptors for cholesteryl esters transferred by CETP from HDL. nih.gov This leads to the formation of triglyceride-enriched, smaller HDL particles and cholesterol-enriched, potentially more atherogenic VLDL remnants. ahajournals.orgnih.gov While the precise kinetics are yet to be detailed for cholesteryl butyrate, its transfer would be subject to these same overarching metabolic pressures and lipoprotein dynamics.

The following table summarizes the general characteristics and substrate preference of human CETP, which provides a framework for understanding the likely, though not specifically documented, transfer of this compound.

| Property of Human CETP | Description | Source |

| Primary Function | Mediates the transfer of cholesteryl esters (CE) and triglycerides (TG) between lipoproteins. | ahajournals.org |

| Primary CE Donors | High-Density Lipoproteins (HDL) | nih.govahajournals.org |

| Primary CE Acceptors | Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL) | nih.govahajournals.org |

| Substrate Preference | Prefers cholesteryl esters over triglycerides. | nih.gov |

| Role in Reverse Cholesterol Transport | Facilitates the "indirect" pathway, moving CE from HDL to apoB-containing lipoproteins for hepatic uptake. | nih.gov |

| Modulation of Activity | Activity can be influenced by the plasma concentration of donor and acceptor lipoproteins and non-esterified fatty acids. | nih.govahajournals.org |

No Publicly Available Scientific Data on the Specific Cellular and Molecular Mechanisms of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific research data available to generate an article on the "Cellular and Molecular Mechanisms of Action of this compound and its Metabolites" as per the requested detailed outline.

The compound, which is an ester of cholesterol and butyric acid and is also known as cholesteryl butyrate, has been investigated in other contexts. However, the specific mechanisms outlined by the user—namely its direct impact on cholesterol transporters (NPC1L1, ABCG5/8, ABCA1), regulation of HMG-CoA reductase, and its role as a direct substrate for the cholesterol side-chain cleavage enzyme (P450scc) in steroidogenesis—are not documented in the accessible scientific domain.

The available research on cholesteryl butyrate primarily focuses on its use as a prodrug to deliver butyric acid, often encapsulated in solid lipid nanoparticles (SLNs). nih.govscience.govresearchgate.net In this capacity, the observed biological activities, such as anti-inflammatory and anti-cancer effects, are attributed to the action of butyrate as a histone deacetylase (HDAC) inhibitor. nih.govmedchemexpress.com

Furthermore, this compound is frequently cited in metabolic studies as an internal standard for the analysis of steroid profiles using gas chromatography-mass spectrometry (GC-MS). uniroma1.itdrugfuture.comresearchgate.net Its use in this context is for analytical quantification and does not provide information regarding its biological or metabolic activity within a cell.

While one study notes that cholesteryl esters are hydrolyzed in lysosomes by acid cholesterol ester hydrolase (ACEH), which releases free cholesterol and the fatty acid, it does not provide data on how this compound specifically modulates the cholesterol transport and synthesis pathways mentioned in the query. medchemexpress.com There is no evidence to suggest it acts as a direct precursor for steroid hormone synthesis through the P450scc enzyme.

Due to the complete absence of scientific findings related to the specific points in the requested outline, this article cannot be written. Generating content for the specified sections and subsections would require speculation and the fabrication of data, which would be scientifically inaccurate and misleading.

Cellular and Molecular Mechanisms of Action of 3 Butyryloxy Cholest 5 Ene and Its Metabolites

Interactions with Cellular Signaling Cascades

The metabolic products of 3-(Butyryloxy)cholest-5-ene, butyrate (B1204436) and cholesterol, can influence a variety of cellular signaling pathways.

Ligand Activity for G Protein-Coupled Receptors (e.g., GPR41, GPR43)

Butyrate, a short-chain fatty acid (SCFA), is a known ligand for G protein-coupled receptors (GPCRs), specifically GPR41 (also known as FFA3) and GPR43 (also known as FFA2). nih.gov These receptors are activated by SCFAs produced by the gut microbiota during the fermentation of dietary fiber. nih.gov

GPR41 and GPR43 are expressed in various tissues, including adipocytes, colon epithelial cells, and immune cells. nih.gov The activation of these receptors by butyrate can trigger distinct downstream signaling pathways. GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov In contrast, GPR43 can couple to both Gi/o and Gq/11 proteins, allowing it to modulate multiple signaling cascades. nih.gov The activation of GPR43 has been implicated in inflammatory responses and metabolic regulation. nih.gov

While butyrate demonstrates activity at these receptors, it is considered to have modest potency and limited selectivity between GPR41 and GPR43. nih.gov

Influence on Kinase Pathways (e.g., ERK-AMPK Pathway)

The metabolites of this compound can influence key kinase signaling pathways. Butyrate, through its action as a histone deacetylase inhibitor (HDACi), can indirectly affect kinase cascades. For instance, the inhibition of HDACs can lead to the transcriptional activation of genes that regulate cellular processes, which may in turn impact kinase signaling.

Cholesterol is a critical component of cellular membranes and can modulate the activity of membrane-associated proteins, including kinases. The localization of signaling proteins within specific membrane microdomains, such as lipid rafts, which are rich in cholesterol, can influence their activation and downstream signaling.

Involvement in Lipid Raft Dynamics and Membrane-Associated Signaling Complexes

Cholesterol plays a crucial role in the formation and stability of lipid rafts. wikipedia.orgplos.org These are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. wikipedia.orgmdpi.com Lipid rafts serve as organizing centers for the assembly of signaling molecules, facilitating efficient signal transduction. wikipedia.org

The cholesterol component of this compound, upon its release, can be incorporated into cellular membranes, thereby influencing the composition and integrity of lipid rafts. wikipedia.org Due to its rigid structure, cholesterol preferentially partitions into these ordered domains, increasing their packing and stability. wikipedia.orgplos.org By modulating the lipid raft environment, cholesterol can impact the function of various raft-associated proteins, including receptors and signaling enzymes, thereby regulating neurotransmission and receptor trafficking. wikipedia.org

Table 1: Influence of Cholesterol on Lipid Raft Properties

| Property | Effect of Increased Cholesterol | Source |

| Lipid Packing | Increased | wikipedia.orgplos.org |

| Domain Stability | Increased | wikipedia.org |

| Membrane Fluidity | Decreased (within the raft) | wikipedia.org |

| Protein Recruitment | Modulated | wikipedia.orgmdpi.com |

Regulation of Gene Expression Profiles

The metabolites of this compound can significantly regulate gene expression through both direct transcriptional control and epigenetic modifications.

Transcriptional Control of Lipid Metabolism-Related Genes (e.g., LPL, FATP, FABP, FAS, ADD1)

Butyrate and cholesterol can influence the expression of genes involved in lipid metabolism. Cholesterol homeostasis is tightly regulated at the transcriptional level, and alterations in cellular cholesterol can affect the expression of genes involved in its synthesis, uptake, and efflux. nih.govplos.org

Butyrate, as an HDAC inhibitor, can also modulate the expression of genes related to lipid metabolism. While direct evidence for butyrate's regulation of LPL, FATP, FABP, FAS, and ADD1 is part of a broader landscape of metabolic gene regulation by SCFAs, the inhibition of HDACs is a known mechanism for altering gene expression profiles. nih.gov

Epigenetic Modifications through Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. medsci.org By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the access of transcription factors to DNA and leading to the activation of gene expression. nih.gov

This inhibition of HDAC activity by butyrate has been shown to affect the expression of a subset of mammalian genes, estimated to be around 2%. nih.gov The promoters of genes that are responsive to butyrate often contain specific response elements. nih.gov The resulting changes in gene expression can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis. nih.gov

Biological Roles and Physiological Significance of 3 Butyryloxy Cholest 5 Ene in Biochemical Systems

Contribution to Lipid Storage and Mobilization Dynamics

Direct research on the role of intact 3-(Butyryloxy)cholest-5-ene in lipid storage and mobilization is limited. The metabolic fate of this compound involves hydrolysis by esterases, releasing cholesterol and butyrate (B1204436). oup.comcsic.es The physiological impact on lipid metabolism is therefore primarily attributed to its constituent parts after this breakdown.

In vitro studies using rat liver enzymes have shown that various cholesterol esters are hydrolyzed at different rates. Cholesteryl butyrate was found to be hydrolyzed more rapidly than cholesteryl linoleate, suggesting that the butyrate moiety can be efficiently released to become metabolically active. oup.com

Once released, butyrate has been shown to influence lipid metabolism in several ways. In isolated rat hepatocytes, butyrate is a potent activator of fatty acid synthesis. cambridge.org However, other studies in Caco-2 cells have shown that butyrate can reduce the secretion of labeled triglycerides and cholesteryl esters. physiology.org Furthermore, butyrate is known to be a primary energy source for colonocytes and can be metabolized to produce fatty acids and ketone bodies. sochob.cl The regulation of lipid metabolism by butyrate may be linked to the AMPK pathway, as butyrate has been shown to increase the expression of P-AMPK in adipose tissue and the liver. tandfonline.com

Interplay with Gut Microbiota-Derived Metabolites and Host Lipid Metabolism

This compound is a synthetic compound, and its direct interaction with the complex ecosystem of gut microbiota has not been a primary focus of research. The majority of available studies center on its role as a delivery vehicle for butyrate, which is itself a key metabolite produced by the fermentation of dietary fibers by intestinal microbiota. mdpi.commdpi.com

Butyrate and other short-chain fatty acids (SCFAs) are crucial for maintaining gut homeostasis. mdpi.comcambridge.org They are involved in numerous metabolic processes, including lipid synthesis, fat storage, and glucose uptake. mdpi.com Butyrate, in particular, serves as the main energy source for colonocytes and plays a role in regulating the gut barrier function. mdpi.combodybio.com

The administration of cholesteryl butyrate, especially in the form of SLNs, is designed to overcome the rapid metabolism and clearance of butyrate in the gut and liver, allowing for more sustained systemic effects. nih.gov The enhanced delivery of butyrate to host cells allows it to exert its known effects on host lipid metabolism, which include:

Inhibition of cholesterol synthesis: Butyrate has been shown to inhibit HMG-CoA reductase activity, a key enzyme in the cholesterol synthesis pathway. mdpi.comfrontiersin.org

Regulation of lipid transport: In Caco-2 cells, butyrate has been observed to decrease the synthesis of apolipoproteins B-48 and A-I, which are essential for the assembly and secretion of chylomicrons and high-density lipoproteins, respectively. physiology.org

Modulation of fatty acid metabolism: Exogenous butyrate has been found to regulate the expression of genes involved in fatty acid transport and synthesis in various tissues. tandfonline.com

The interplay, therefore, is less about this compound interacting with other microbial metabolites and more about it serving as a tool to study the systemic effects of one specific and crucial metabolite, butyrate.

Participation in Cellular Membrane Architecture and Function

The esterification of cholesterol with butyric acid results in a more lipophilic molecule than butyrate alone, which facilitates its passage across cellular membranes. ualberta.ca This characteristic is central to its use in drug delivery systems. ualberta.ca While cholesterol is a fundamental component of mammalian cell membranes, required to maintain proper membrane permeability and fluidity, the specific role of this compound within the membrane architecture is not well-defined. cambridge.org

Studies on the effects of butyrate on cell membranes have shown that it can lead to a decrease in membrane cholesterol content and an increase in membrane fluidity, which in turn can disrupt lipid rafts. nih.gov Lipid rafts are specialized membrane microdomains rich in cholesterol that act as platforms for cellular signaling and as entry points for pathogens. nih.gov

The delivery of butyrate via cholesteryl butyrate SLNs has been shown to be more effective at inducing these changes than sodium butyrate alone. nih.gov This suggests that the efficient delivery of butyrate to the cell, facilitated by the cholesteryl ester, is the key mechanism of action. There is no current evidence to suggest that this compound itself integrates into the membrane to perform a structural role similar to that of free cholesterol. Its primary function in this context appears to be as a carrier to enhance the intracellular concentration of butyrate.

Involvement in Metabolic Regulation Beyond Cholesterol Homeostasis

The metabolic regulatory functions of this compound are predominantly those of its active component, butyrate, which has a wide range of effects beyond cholesterol metabolism. A primary mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs). mdpi.commdpi.com By inhibiting HDACs, butyrate can alter gene expression, leading to various cellular responses. mdpi.com

When delivered as cholesteryl butyrate SLNs, the effects of butyrate are often magnified compared to the administration of sodium butyrate. This is attributed to the higher intracellular concentration of butyrate achieved with the SLN delivery system. nih.gov

Key research findings on the effects of cholesteryl butyrate, primarily through the action of released butyrate, include:

Anti-inflammatory Properties: Cholesteryl butyrate SLNs have demonstrated potent anti-inflammatory effects, for instance, by inhibiting the adhesion of polymorphonuclear cells to endothelial cells more effectively than sodium butyrate. nih.gov

Regulation of Cell Cycle and Apoptosis: In various cancer cell lines, cholesteryl butyrate SLNs have been shown to inhibit cell proliferation and induce apoptosis. mdpi.com These effects are linked to the ability of butyrate to arrest the cell cycle and modulate the expression of proteins involved in cell death. mdpi.comnih.gov

Modulation of Immune Responses: Butyrate is known to mediate the effects of the gut microbiome on both local and systemic immunity. mdpi.com It can influence the function of immune cells such as mast cells and neutrophils. mdpi.comnih.gov

The following table summarizes a selection of research findings comparing the effects of Cholesteryl Butyrate SLNs and Sodium Butyrate on various cell lines.

| Cell Line/System | Effect Measured | Cholesteryl Butyrate SLNs | Sodium Butyrate | Reference |

| Human Myeloid Leukemia (U937) | Cell Growth Inhibition (IC50) | 0.14 mM | 1.2 mM | mdpi.comnih.gov |

| Human Glioma (U373) | Induction of Apoptosis | Significantly higher than Na-but | Lower than Chol-but SLNs | mdpi.com |

| Human Mast Cells (HMC-1.2) | Proliferation Reduction | Significant at 120 µM | Effective at 1 mM | mdpi.com |

| Human Neutrophils (PMNs) | Inhibition of Adhesion | IC50: 1.4 x 10⁻⁷ M | IC50: 4.4 x 10⁻⁷ M | nih.gov |

| Human Neutrophils (PMNs) | Inhibition of O₂⁻ Production | IC50: 2.8 x 10⁻⁶ M | IC50: 2.8 x 10⁻³ M | nih.gov |

Advanced Methodological Approaches for Investigating 3 Butyryloxy Cholest 5 Ene

Analytical Techniques for Quantitative and Qualitative Assessment

The accurate detection and quantification of 3-(butyryloxy)cholest-5-ene and its related metabolites in complex biological matrices are fundamental to its study. This is achieved through a combination of enzymatic, spectroscopic, and chromatographic methods.

This compound is a substrate for cholesterol esterases (CEs), enzymes that hydrolyze cholesterol esters into free cholesterol and a fatty acid. Therefore, enzymatic assays are critical for studying the kinetics of its breakdown and for identifying enzymes responsible for its metabolism.

A common approach involves using a model chromogenic substrate, such as 4-nitrophenyl butyrate (B1204436), to measure the general activity of esterases capable of cleaving short-chain fatty acid esters. In this assay, cholesterol esterase cleaves 4-nitrophenyl butyrate to produce butyrate and 4-nitrophenol (B140041). The resulting 4-nitrophenol has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at approximately 405 nm.

While 4-nitrophenyl butyrate is a convenient proxy, this compound serves as a more physiologically relevant substrate to determine specific enzyme kinetics. In such assays, the enzyme's activity is monitored not by a color change, but by measuring the rate of appearance of one of its hydrolysis products: free cholesterol or butyric acid. These products are then quantified using the downstream methods described in sections 6.1.2 and 6.1.3. Comparing the kinetic parameters (Km and Vmax) obtained with this compound versus model substrates provides crucial information about an enzyme's substrate specificity.

| Substrate | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) | Notes |

|---|---|---|---|

| This compound | 150 | 85 | Represents a biologically relevant substrate for specific CE activity. |

| 4-Nitrophenyl Butyrate | 450 | 1200 | A common, highly active chromogenic substrate for general esterase screening. |

Spectrophotometric and fluorometric techniques are the workhorses for quantifying the products of enzymatic reactions involving this compound.

Spectrophotometry: As mentioned, the absorbance of 4-nitrophenol at 405 nm is a standard spectrophotometric method used in assays with model substrates. When this compound is the substrate, spectrophotometry can be used in coupled enzyme assays to detect the released cholesterol.

Fluorometry: Fluorometric methods offer significantly higher sensitivity compared to spectrophotometry, allowing for the detection of smaller quantities of product. A widely used method is the Amplex® Red Cholesterol Assay. In this system, cholesterol released from the hydrolysis of this compound is oxidized by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the Amplex Red reagent in the presence of horseradish peroxidase to yield resorufin, a highly fluorescent compound. The fluorescence of resorufin, measured at an excitation of ~530-560 nm and an emission of ~590 nm, is directly proportional to the amount of cholesterol released.

| Method | Principle | Typical Limit of Detection | Advantages |

|---|---|---|---|

| Spectrophotometry | Colorimetric change (e.g., coupled enzymatic reactions) | ~1-5 µM | Cost-effective, widely available equipment. |

| Fluorometry (e.g., Amplex Red) | Enzyme-coupled reaction producing a fluorescent product (resorufin) | ~20-50 nM | High sensitivity, wide dynamic range. |

To simultaneously separate, identify, and quantify this compound and its related metabolites (like free cholesterol) from complex biological samples (e.g., cell lysates, plasma), the combination of liquid chromatography and mass spectrometry (LC-MS) is the gold standard.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is typically used for lipid analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Lipids are separated based on their hydrophobicity. This compound, being more nonpolar than free cholesterol due to the butyrate ester group, will have a longer retention time on a C18 column. This allows for its physical separation from other lipids.

Mass Spectrometry (MS): Following separation by HPLC, the eluent is introduced into a mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. For this compound (C₃₁H₅₂O₂), the expected m/z for the protonated molecule [M+H]⁺ is approximately 457.4. Tandem mass spectrometry (MS/MS) can further fragment this parent ion to produce a characteristic pattern, confirming the molecule's identity with very high confidence. This approach is essential for comprehensive metabolite profiling, enabling the tracking of the compound and its metabolic products over time.

| Compound | Typical Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) |

|---|---|---|---|

| Cholesterol | 8.5 | 369.3 (as [M+H-H₂O]⁺) | 147.1 |

| This compound | 12.2 | 457.4 | 369.3 |

Spectrophotometric and Fluorometric Detection Methods

Molecular Biology Techniques for Pathway Elucidation

Beyond quantification, understanding how cells respond to and process this compound requires interrogating the underlying genetic and molecular machinery.

When cells are exposed to this compound, the expression of genes involved in lipid metabolism, transport, and signaling may be altered.

Quantitative Real-Time PCR (qPCR): This technique is used to measure changes in the expression of a few specific genes of interest. For instance, researchers might hypothesize that this compound metabolism involves the enzyme lysosomal acid lipase (B570770) (encoded by the LIPA gene) or that its accumulation affects cholesterol transporters like ABCA1. qPCR can precisely quantify the mRNA levels of these target genes in treated versus untreated cells, revealing potential upregulation or downregulation.

RNA Sequencing (RNA-seq): For a global, unbiased view, RNA-seq is employed. This powerful technique sequences the entire transcriptome of the cell, providing a comprehensive snapshot of all gene expression changes that occur in response to the compound. This can reveal novel pathways and cellular responses that were not previously hypothesized.

| Gene Symbol | Gene Name | Function | Fold Change (Treated vs. Control) |

|---|---|---|---|

| LIPA | Lipase A, Lysosomal Acid | Hydrolysis of cholesterol esters | +2.5 |

| CES1 | Carboxylesterase 1 | Hydrolysis of cholesterol esters | +1.8 |

| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol efflux | -1.5 |

Gene expression analysis provides correlational data. To establish a causal link between a specific gene and the metabolism of this compound, gene silencing or knockout techniques are essential.

RNA Interference (RNAi): Small interfering RNAs (siRNAs) can be designed to specifically target and degrade the mRNA of a gene of interest, such as LIPA. This leads to a transient "knockdown" of the corresponding protein. By treating these knockdown cells with this compound and measuring its intracellular concentration (using LC-MS), researchers can determine if the absence of the LIPA enzyme leads to the compound's accumulation.

CRISPR-Cas9: For a more permanent and complete loss of function, the CRISPR-Cas9 system can be used to edit the genome and create a stable "knockout" cell line that does not express the target gene. Comparing the metabolic profile of these knockout cells to wild-type cells after treatment provides definitive evidence for the gene's role in the compound's metabolic pathway.

| Cell Condition | Treatment | Intracellular this compound (ng/mg protein) |

|---|---|---|

| Control (Scrambled siRNA) | Vehicle | < 1.0 |

| Control (Scrambled siRNA) | This compound | 25.4 ± 3.1 |

| LIPA siRNA | This compound | 88.9 ± 7.5 |

Gene Expression Analysis (e.g., quantitative Real-Time PCR, RNA sequencing)

In Vitro Cellular Models for Mechanistic Studies

In vitro models are indispensable for dissecting the molecular mechanisms through which this compound may exert its effects. These controlled environments allow for detailed examination of cellular processes without the complexities of a whole organism.

The initial step in understanding the cellular impact of this compound involves the use of both primary cell cultures and immortalized cell lines. Each offers distinct advantages for mechanistic studies.

Primary Cell Cultures are derived directly from animal or human tissue, offering a model that closely mirrors the physiology of the cells in vivo. nih.goveppendorf.commdpi.com These cells retain many of their native characteristics, including their original karyotype and expression of key markers, making them highly relevant for physiological studies. mdpi.com For instance, to study the effect of this compound on liver metabolism, primary hepatocytes would be the model of choice. These cells are typically isolated through enzymatic digestion of tissue and can be cultured as monolayers or in 3D formats like organoids. nih.gov However, a major limitation of primary cells is their finite lifespan and limited capacity for replication. nih.govmdpi.com

Immortalized Cell Lines are cells that have been modified to proliferate indefinitely, providing a consistent and readily available supply for experiments. eppendorf.comregmednet.com While they may lose some of the specific characteristics of their tissue of origin due to genetic alterations, they are invaluable for initial screenings, reproducibility, and studies requiring large numbers of cells. nih.govmdpi.com For example, cell lines like HepG2 (a human liver cancer cell line) are commonly used to study lipid metabolism and could be employed to investigate how this compound affects cellular lipid handling.

The choice between primary and immortalized cells depends on the research question. Initial high-throughput screening might use immortalized lines, while more detailed, physiologically relevant mechanistic studies would necessitate the use of primary cells. researchgate.net

Table 1: Comparison of Primary and Immortalized Cell Models for Studying this compound

| Feature | Primary Cell Cultures | Immortalized Cell Lines |

|---|---|---|

| Lifespan | Finite, limited replicative capacity nih.gov | Infinite proliferation eppendorf.com |

| Biological Relevance | High, closely represents in vivo tissue eppendorf.comresearchgate.net | Can differ from tissue of origin nih.gov |

| Genetic Integrity | Maintains original karyotype eppendorf.com | Often aneuploid, genetic drift can occur regmednet.com |

| Availability | Requires fresh tissue isolation for each culture nih.gov | Readily available from cell banks |

| Reproducibility | Can have donor-to-donor variability | High consistency between experiments |

| Typical Use Case | Physiologically relevant mechanistic studies mdpi.com | Initial screening, large-scale studies |

As a cholesterol ester, this compound is expected to be intimately involved with lipid droplets (LDs), the cellular organelles responsible for storing neutral lipids like triacylglycerols and sterol esters. d-nb.info LDs are dynamic structures that play a central role in lipid homeostasis, energy metabolism, and cellular signaling. d-nb.infoplos.org

Lipid Droplet Analysis: To investigate the impact of this compound, researchers would treat cultured cells (such as primary granulosa cells or 3T3-L1 adipocytes) with the compound and analyze the resulting changes in LDs. plos.orgplos.org Key analytical techniques include:

Microscopy: Staining cells with lipophilic dyes like Oil Red O or BODIPY allows for the visualization and quantification of LDs using light or fluorescence microscopy. Changes in LD number, size, and distribution can be measured. frontiersin.org

Electron Microscopy: This provides high-resolution images of LDs and their interactions with other organelles, such as the endoplasmic reticulum and mitochondria. plos.orgfrontiersin.org

Biochemical Assays: Following cell lysis and fractionation, the lipid content of isolated LDs can be quantified to determine if this compound or its metabolites are incorporated into the neutral lipid core.

Localization Studies: Determining the subcellular destination of this compound is crucial. This could be achieved by synthesizing a labeled version of the compound (e.g., fluorescent or radioactive) and tracking its movement within the cell. It is hypothesized that, like other cholesterol esters, it would be stored within the core of LDs. plos.org Proteomic analysis of LDs isolated from cells treated with the compound could reveal if it alters the protein coat of the droplet, which includes structural proteins like perilipins and enzymes involved in lipid metabolism. d-nb.infoplos.org

Primary Cell Cultures and Immortalized Cell Lines

In Vivo Animal Models for Systemic Metabolic Investigations

To understand the systemic effects of this compound on whole-body metabolism, in vivo animal models are essential. d-nb.infophysiogenex.com These models allow for the study of complex physiological interactions between different organs and tissues, which cannot be replicated in vitro.

Rodent models, such as mice and rats, are commonly used for metabolic research due to their well-characterized genetics and physiology. d-nb.info For instance, studies on related cholesterol metabolites like cholest-5-en-3-one have utilized db/db mice, a genetic model of obesity and diabetes, to investigate effects on hyperglycemia and hyperinsulinemia. nih.govmdpi.com

Table 2: Potential In Vivo Models for Investigating this compound

| Model Type | Specific Example | Rationale for Use | Key Parameters to Measure |

|---|---|---|---|

| Genetic Model | db/db mouse nih.gov | To study effects in a context of pre-existing metabolic syndrome (obesity, diabetes). | Blood glucose, insulin, serum triglycerides, liver fat content. nih.govmdpi.com |

| Diet-Induced Model | C57BL/6 mice on a high-fat diet mdpi.com | To mimic human metabolic dysfunction caused by diet and assess preventative or therapeutic effects. | Body weight, fat mass, glucose tolerance, liver histology, serum lipid profiles. mdpi.com |

| Standard Rodent Model | Sprague-Dawley or Wistar rats d-nb.info | To study baseline metabolism and pharmacokinetics of the compound in a healthy system. | Absorption, distribution, metabolism, and excretion (ADME) profiles; effects on basal metabolic rate. |

Future Research Trajectories and Unexplored Biochemical Questions Regarding 3 Butyryloxy Cholest 5 Ene

Elucidation of Novel Enzymatic Regulators and Metabolic Pathways

The metabolic processing of 3-(Butyryloxy)cholest-5-ene is presumed to involve enzymes that handle cholesterol esters and short-chain fatty acids, but the specific regulatory mechanisms are not well understood. Future research should focus on identifying and characterizing the precise enzymatic machinery responsible for its synthesis and catabolism.

Cholesterol esters in the diet are typically hydrolyzed by pancreatic cholesterol esterase into cholesterol and free fatty acids. nih.gov The endogenous synthesis of cholesterol esters is primarily catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.net Conversely, their breakdown is handled by cholesteryl ester hydrolases (CEH). While these enzyme classes are known, their specificity and efficiency for a short-chain ester like this compound are unknown. Butyrate (B1204436) itself is known to influence the activity of key cholesterol regulatory enzymes; for instance, in Caco-2 colon cancer cells, butyrate affects both HMG-CoA reductase and ACAT. researchgate.net Furthermore, butyrate can downregulate the expression of genes involved in the cholesterol biosynthesis pathway. frontiersin.orgmdpi.com

A primary research objective is to determine whether this compound is merely a substrate for known esterases or if its unique structure necessitates specialized enzymatic regulation. Key unexplored questions include:

What is the kinetic profile of known CEHs and ACATs with this compound as a substrate?

Are there novel or isoform-specific enzymes that preferentially metabolize this short-chain cholesterol ester?

How does the metabolic pathway of this compound vary from that of long-chain cholesterol esters, and what are the functional consequences of these differences?

Does the compound act as a pro-drug that is rapidly hydrolyzed, or does the intact molecule have a significant biological half-life, allowing it to perform unique functions before its breakdown? nih.gov

Table 1: Potential Enzymatic Regulators of this compound Metabolism

| Enzyme Class | Potential Role | Known Regulatory Effects of Butyrate | Key Research Question |

|---|---|---|---|

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Synthesis of this compound from cholesterol and butyryl-CoA. | Modulates activity in Caco-2 cells. researchgate.net | What is the efficiency of ACAT in utilizing butyryl-CoA for cholesterol esterification compared to long-chain acyl-CoAs? |

| Cholesteryl Ester Hydrolase (CEH) / Pancreatic Cholesterol Esterase | Hydrolysis of this compound into cholesterol and butyrate. nih.gov | Indirectly affected by downstream products. | How specific are various CEH isoforms for this short-chain ester? |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis; indirectly related. | Activity is affected by butyrate in Caco-2 cells. researchgate.netnih.gov SREBP-2 signaling, which regulates HMGCR, is impaired by butyrate. mdpi.com | Does this compound or its metabolites regulate cholesterol biosynthesis via HMG-CoA Reductase? |

Investigation of Specific Cell Type and Tissue-Specific Metabolism and Function

The biological effects of butyrate are highly dependent on the cellular context, and it is logical to assume the same applies to this compound. mdpi.com Research using cholesteryl butyrate formulated in solid lipid nanoparticles (SLNs) has shown effects on various cell types, including colon cancer cells, endothelial cells, and leukemic cells, suggesting a broad but differential bioactivity. researchgate.netcaymanchem.comunito.it

For example, in colonocytes, butyrate is a primary energy source, whereas in cancer cells, it can induce apoptosis and inhibit proliferation. mdpi.comelsevier.es The delivery of butyrate via a cholesterol ester may alter its uptake and intracellular concentration, potentially bypassing or modulating the membrane transporters like SMCT1 and BCRP that regulate free butyrate levels. elsevier.es It is crucial to dissect the metabolic pathways and functional outcomes of this compound in different tissues.

Future studies should systematically compare the compound's effects across a range of cell types, focusing on:

Intestinal Epithelium: In normal colonocytes versus colorectal cancer cells, how does the metabolism of this compound differ? Does it circumvent the metabolic "paradox" observed with free butyrate? elsevier.es

Hepatic Cells: The liver is central to lipid metabolism. tandfonline.comtandfonline.com How do hepatocytes process this compound, and how does it influence cholesterol homeostasis, lipoprotein assembly, and bile acid synthesis? frontiersin.orgmdpi.comnih.gov

Immune Cells: Butyrate has immunomodulatory effects. nih.govmdpi.com What is the impact of this compound on immune cells like macrophages, lymphocytes, and mast cells? Does the cholesterol moiety target the molecule to specific membrane domains involved in immune signaling?

Endothelial Cells: Cholesteryl butyrate SLNs have been shown to inhibit the adhesion of cancer and polymorphonuclear cells to human umbilical vein endothelial cells (HUVEC), suggesting a role in inflammation and metastasis. nih.govresearchgate.netunito.it The specific mechanisms within endothelial cells warrant deeper investigation.

Table 2: Observed and Hypothesized Tissue-Specific Functions of this compound

| Tissue/Cell Type | Observed/Hypothesized Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Colon Cancer Cells (e.g., HT29, Caco-2) | Inhibition of adhesion, migration, and proliferation; cell cycle arrest. | Intracellular release of butyrate, modulation of signaling pathways (e.g., ERK, p38), influence on cholesterol regulatory enzymes. | researchgate.netnih.govresearchgate.netunito.it |

| Endothelial Cells (e.g., HUVEC) | Inhibition of cancer cell and neutrophil adhesion. | Down-modulation of ERK and p38 phosphorylation. | nih.govresearchgate.net |

| Leukemic Cells | Decreased proliferation and induction of cell death. | Intracellular delivery of butyrate as a pro-drug. | caymanchem.com |

| Mast Cells | Increased heparin content, reduced proliferation. | Alteration of genes involved in glycosaminoglycan (GAG) synthesis. | mdpi.com |

| Hepatocytes | Regulation of lipid and cholesterol metabolism. | Modulation of genes for cholesterol synthesis and transport (e.g., HMGCR, LDLR, SREBP-2). | mdpi.comtandfonline.com |

Characterization of Unidentified Biological Ligands and Distinct Signaling Roles

A pivotal and unanswered question is whether this compound possesses signaling roles as an intact molecule, distinct from its constituent parts. Butyrate is a well-established signaling molecule, acting as a ligand for G-protein coupled receptors (GPR41, GPR43) and as a potent histone deacetylase (HDAC) inhibitor, which in turn affects numerous downstream pathways like NF-κB and JAK2/STAT3. mdpi.commdpi.comnih.govsemanticscholar.org

The current paradigm often views cholesteryl butyrate as a pro-drug that enhances the cellular delivery of butyrate. nih.govunito.it However, the esterification to cholesterol, a critical membrane component, could fundamentally alter its interaction with the cell. Future research must explore the possibility that the intact ester has unique biological ligands.

Key research avenues include:

Receptor Interaction: Does this compound directly bind to and modulate GPR41/43 or other cell surface receptors? Does the cholesterol anchor facilitate a different mode of receptor activation compared to free butyrate?

Membrane Dynamics: How does the incorporation of this specific ester into cellular membranes affect membrane fluidity, lipid raft formation, and the function of membrane-bound proteins?

Intracellular Targets: Could the intact molecule interact with nuclear receptors or other intracellular proteins before its hydrolysis, initiating unique signaling cascades?

HDAC Inhibition Profile: Does the esterified form have a different specificity or potency for HDAC isoforms compared to free butyrate once it reaches the nucleus?

Elucidating these points is essential to understand if the compound is simply a delivery vehicle or an active signaling lipid in its own right.

Development of Advanced Methodological Tools for Enhanced Understanding

Progress in understanding this compound is intrinsically linked to the development of more sophisticated analytical techniques. The study of cholesterol and its esters is notoriously challenging due to their hydrophobicity, poor ionization in mass spectrometry, and the presence of numerous isobaric species. nih.govbiorxiv.org

While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used, they often require chemical derivatization or have sensitivity limitations. biorxiv.orgbiorxiv.org Future research will depend on the application and refinement of cutting-edge tools to specifically track and quantify this compound and its metabolites in complex biological systems.

Promising future directions in methodology include:

High-Sensitivity Mass Spectrometry: The further development of LC-MS methods, perhaps using novel ionization enhancers or chemical tagging strategies, could enable the detection of low-abundance species and provide detailed structural information. nih.govbiorxiv.orgacs.org Techniques like using lithiated adducts in tandem MS can improve the class-specific detection of cholesteryl esters. nih.gov

Mass Spectrometry Imaging (MSI): Advanced MSI techniques, such as MALDI-MS, could be optimized to map the spatial distribution of this compound within tissues and even single cells, providing critical insights into its tissue-specific accumulation and subcellular localization. biorxiv.org

Live-Cell Imaging Probes: The design and synthesis of fluorescently-tagged or clickable analogues of this compound would allow for its dynamic tracking in living cells. This would provide invaluable data on its uptake, intracellular trafficking, and interactions with organelles and other molecules in real-time.

Integrated 'Omics' Approaches: Combining advanced lipidomics with transcriptomics, proteomics, and metabolomics will be crucial for building a comprehensive picture of the signaling networks and metabolic pathways modulated by this compound.

By pushing the boundaries of analytical chemistry, researchers can move beyond static measurements to a dynamic and integrated understanding of the biochemical journey of this compound within the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.